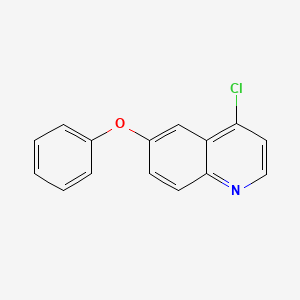
4-Chloro-6-phenoxyquinoline
Vue d'ensemble
Description
4-Chloro-6-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.7 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-phenoxyquinoline consists of a quinoline core with a chlorine atom at the 4-position and a phenoxy group at the 6-position .Applications De Recherche Scientifique
Anticancer Applications
- Cytotoxic Evaluation : Derivatives of 4-Chloro-6-phenoxyquinoline, specifically those bearing formyl, oxime, and thiosemicarbazone functional groups, have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), SKBR-3 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. These compounds demonstrate potential as models for antitumor drugs due to their good cytotoxic activity and selectivity towards tumor lines (Kouznetsov et al., 2016).
- Antiproliferative Activity : 6,7-Disubstituted-4-phenoxyquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against five cancer cell lines. The most promising analog showed a significant increase in activity against the H460 cell line, suggesting these compounds' potential in cancer therapy (Tang et al., 2016).
Antimicrobial and Antioxidant Applications
- Antioxidant Activity : A study on the synthesis of a 4-phenoxyquinoline derivative from clove leaf oil showed that, while the synthesized compound did not exhibit strong antioxidant activity, the research contributes to understanding the antioxidant profiles of such derivatives (Lubis et al., 2022).
- Antimicrobial Studies : A novel 4-chloro-8-methoxyquinoline-2(1H)-one has been synthesized and characterized, showing effective antimicrobial activity against various bacterial and fungal strains. This compound has also demonstrated potential as an inhibitor of DNA gyrase and lanosterol 14 α-demethylase, highlighting its relevance in developing new antimicrobial agents (Murugavel et al., 2017).
Orientations Futures
Research on quinoline derivatives is ongoing, with recent studies focusing on the design and synthesis of novel quinoline derivatives for potential use as antitumor , antimalarial , and c-Met inhibitory agents . These studies suggest that 4-Chloro-6-phenoxyquinoline and similar compounds may have potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
4-chloro-6-phenoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTJCMGFQPGDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



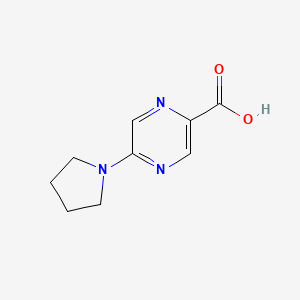
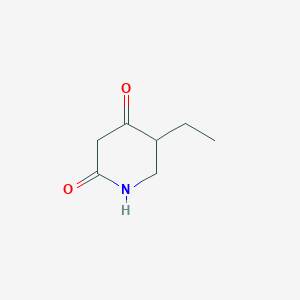
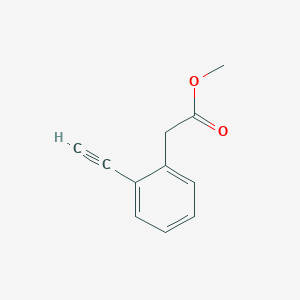
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)

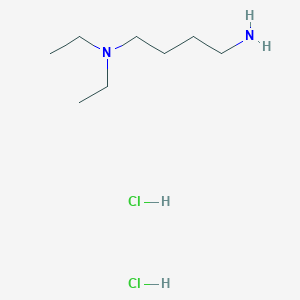
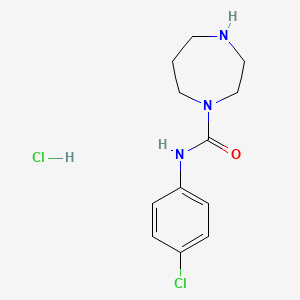
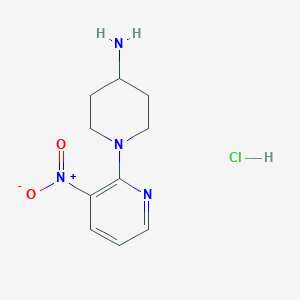
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1418869.png)
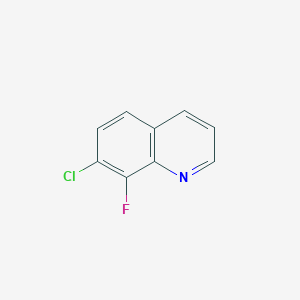
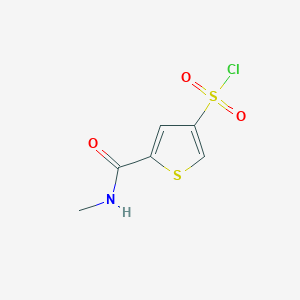
![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)
![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)